5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Description

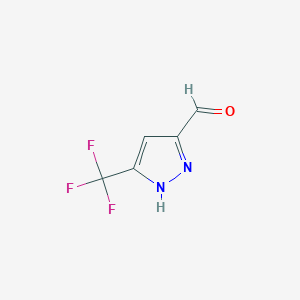

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an aldehyde (-CHO) group at position 3 (Fig. 1). The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s stability and influencing its reactivity, particularly at the aldehyde moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

The compound’s synthesis typically involves cyclocondensation reactions or functional group transformations. For example, analogous pyrazole carbaldehydes are synthesized via nucleophilic substitution or oxidation of methyl groups .

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVBFKAVWNSXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678845 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591234-14-9 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,1,1-trifluoro-3-oxopropane, followed by cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the cyclization and formylation processes.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Strong nucleophiles such as organolithium reagents or Grignard reagents.

Major Products:

Oxidation: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 5-(Trifluoromethyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde serves as a crucial building block for synthesizing more complex organic molecules. It is particularly relevant in developing pharmaceuticals and agrochemicals. The aldehyde group allows for specific reactions such as formylation and reduction, which are not possible with its analogs like carboxylic acids or nitriles.

Comparison of Related Compounds:

| Compound Name | Functional Group | Unique Reaction |

|---|---|---|

| This compound | Aldehyde | Formylation |

| 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic Acid | Esterification |

| 5-(Trifluoromethyl)-1H-pyrazole-3-nitrile | Nitrile | Nucleophilic Substitution |

Biology

In biological research, this compound is utilized for studying enzyme interactions and as a probe in biochemical assays. Its ability to modulate enzyme activity positions it as a potential candidate for therapeutic applications, particularly in anti-inflammatory and anticancer research. For example, studies have shown that related pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

- Objective: Evaluate the anti-inflammatory effects of pyrazole derivatives.

- Method: In vitro assays measuring IC50 values for COX inhibition.

- Results: Compounds similar to this compound demonstrated effective inhibition, indicating therapeutic potential.

Industry

In industrial applications, this compound is employed in synthesizing materials with specific electronic properties. It is used in developing new polymers and catalysts that require enhanced stability and reactivity due to the trifluoromethyl group.

Data Tables

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde with key analogs, focusing on substituent effects and molecular properties:

Key Observations :

- Electronic Effects : The electron-withdrawing -CF₃ group in the target compound stabilizes the pyrazole ring and polarizes the aldehyde group, enhancing electrophilicity. In contrast, methyl or tert-butyl substituents donate electrons, altering reactivity .

- Steric Effects : Bulkier groups (e.g., tert-butyl) hinder access to the aldehyde, reducing its participation in condensation reactions compared to smaller substituents like -CF₃ .

Physicochemical Properties

- Solubility: The -CHO group increases water solubility compared to non-polar derivatives (e.g., tert-butyl). However, -CF₃ reduces solubility relative to -CH₃ due to increased lipophilicity .

- Crystallinity : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde form stable crystals via weak C–H···π interactions, a feature likely shared by the target compound .

Biological Activity

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a compound characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The molecular formula is CHFNO, with a molecular weight of approximately 164.085 g/mol. This compound appears as a colorless liquid with a density of 1.546 g/cm³ and a boiling point of about 258.123°C at 760 mmHg.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells .

A notable study demonstrated that certain pyrazole derivatives could induce apoptosis in breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM. These findings suggest that pyrazole derivatives, including this compound, could serve as potential anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it has been suggested that the trifluoromethyl group enhances the compound's binding affinity to enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) . This interaction can lead to the modulation of the Warburg effect, a metabolic characteristic of cancer cells that favors glycolysis even in the presence of oxygen.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are also known for their anti-inflammatory effects. Several studies have reported on the COX-2 inhibitory activity of pyrazole compounds, with some derivatives displaying IC values in the low micromolar range . The selectivity for COX-2 over COX-1 is particularly noteworthy, as it suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Table: Summary of Biological Activities

Notable Research Findings

- Anticancer Activity : A study highlighted that certain pyrazole derivatives could inhibit microtubule assembly and induce morphological changes in breast cancer cells at concentrations as low as 1 µM .

- Enzyme Interaction : Research on pyrazole-based compounds indicated effective inhibition against lactate dehydrogenase (LDH), suggesting a mechanism for reducing tumor growth by altering metabolic pathways .

- Inflammation Studies : Several compounds demonstrated high selectivity for COX-2 inhibition with minimal side effects, indicating potential for therapeutic use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation using trifluoromethyl-substituted pyrazole precursors and aldehydes under basic conditions . Another route involves the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation with POCl₃ and DMF . Optimization of reaction parameters (e.g., solvent, temperature) is critical for yield improvement.

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm trifluoromethyl group integration and regiochemistry.

- X-ray crystallography for unambiguous structural determination, as demonstrated for analogous pyrazole carbaldehydes .

- FT-IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations.

Q. What safety precautions are required when handling this compound?

- Methodological Answer : The compound is classified as Xi (Irritant) with risk code R36/37/38 (irritating to eyes, respiratory system, and skin). Mandatory protocols include:

- Use of fume hoods and personal protective equipment (gloves, goggles) .

- Immediate rinsing with water in case of skin/eye contact (S26 ) and proper disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole carbaldehyde synthesis?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields (>85%) compared to conventional heating, as shown for structurally similar trifluoromethyl pyrazoles . Solvent selection (e.g., ethanol vs. DMF) and catalyst loading (e.g., piperidine for Knoevenagel) also influence regioselectivity.

Q. What mechanistic insights explain contradictory data in trifluoromethyl pyrazole derivative synthesis?

- Methodological Answer : Discrepancies in yields or regiochemistry often arise from:

- Steric effects : Bulky substituents on the pyrazole ring hinder aldehyde group introduction .

- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the pyrazole ring, requiring harsher conditions for formylation . Kinetic vs. thermodynamic control in condensation reactions should be analyzed via time-resolved NMR .

Q. How is computational modeling applied to study the reactivity of this compound in drug design?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities of pyrazole carbaldehydes to target proteins (e.g., carbonic anhydrase). For example, trifluoromethyl groups enhance hydrophobic interactions, as seen in analogs like 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole . DFT calculations further elucidate charge distribution and reactive sites for derivatization .

Q. What strategies are used to resolve challenges in crystallizing trifluoromethyl pyrazole derivatives?

- Methodological Answer : Slow evaporation in mixed solvents (e.g., CHCl₃/hexane) promotes single-crystal growth. For hygroscopic derivatives, sealed capillary methods under inert atmospheres are recommended. Crystal structure validation via CCDC databases (e.g., CCDC 823625 for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) ensures reproducibility .

Q. How do non-conventional methods (ultrasonication, microwaves) impact the scalability of pyrazole carbaldehyde synthesis?

- Methodological Answer : Ultrasound-assisted synthesis enhances mass transfer and reduces particle aggregation, enabling gram-scale production with >90% purity. Comparative studies show microwave methods achieve 20–30% higher yields than conventional heating for trifluoromethyl pyrazoles, with reduced side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.